molecular formula C5H4F6O B2573311 2-VINYLHEXAFLUOROISOPROPANOL CAS No. 19701-19-0

2-VINYLHEXAFLUOROISOPROPANOL

Cat. No.: B2573311
CAS No.: 19701-19-0
M. Wt: 194.076
InChI Key: VUSMHPJJFLCUOR-UHFFFAOYSA-N
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Description

2-Vinylhexafluoroisopropanol is a colorless liquid characterized by its vinyl and hexafluoroisopropyl functional groups. It is commonly used as a monomer in the production of specialty polymers and copolymers, offering enhanced chemical resistance and thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-vinylhexafluoroisopropanol involves the reaction of hexafluoroacetone with vinyl magnesium bromide in the presence of a catalyst. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced distillation techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 2-Vinylhexafluoroisopropanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Vinylhexafluoroisopropanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-vinylhexafluoroisopropanol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to form strong hydrogen bonds and interact with specific enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired effects in various applications .

Comparison with Similar Compounds

Uniqueness: 2-Vinylhexafluoroisopropanol stands out due to its combination of vinyl and hexafluoroisopropyl groups, providing unique reactivity and stability. This makes it particularly valuable in the synthesis of high-performance materials and specialty polymers .

Properties

IUPAC Name

1,1,1-trifluoro-2-(trifluoromethyl)but-3-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F6O/c1-2-3(12,4(6,7)8)5(9,10)11/h2,12H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSMHPJJFLCUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19701-19-0
Record name 1,1,1-Trifluoro-2-(trifluoromethyl)but-3-en-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 1.6 M vinylmagnesium chloride in THF (200 mL, 0.32 mol) at −78° C. was added hexafluoroacetone (50 g, 0.31 mol) by cannula over a period of 3 h with stirring. The reaction mixture was allowed to warm to r.t. and stirred for an additional 2 h, then heated to 40° C. for an additional 1 h. The reaction mixture was quenched with aqueous NH4Cl solution. The mixture was diluted with pentane, filtered, and the organic phase was dried over MgSO4. Fractional distillation (12 inch Vigreux column) at 100-103° C. afforded the product 1,1,1-trifluoro-2-trifluoromethyl-but-3-en-2-ol (mixture containing around 66 mol % THF) as a clear liquid (50 g). 1H NMR δ 5.20 (br, 1H), 5.70 (d, 1H), 5.92 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One

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